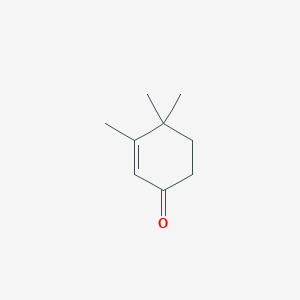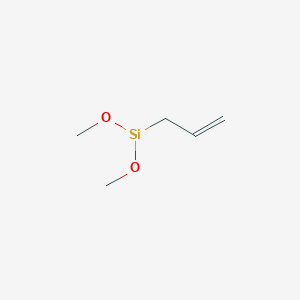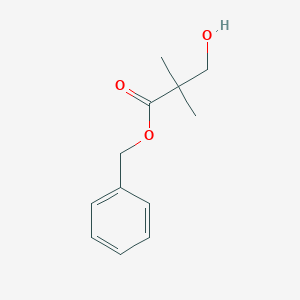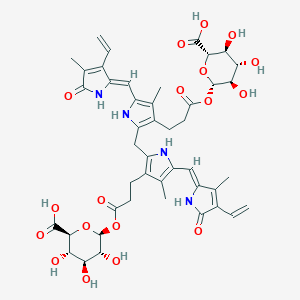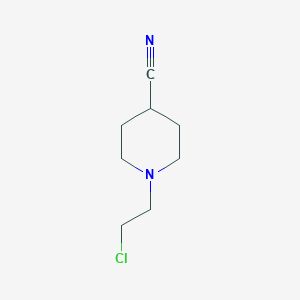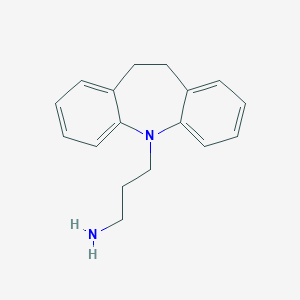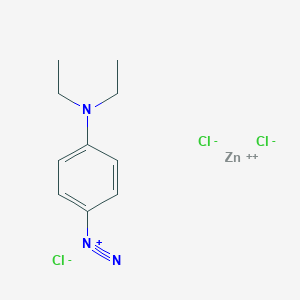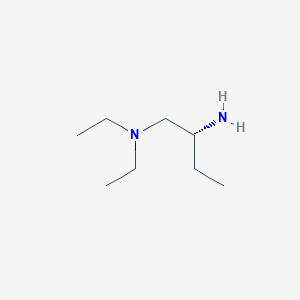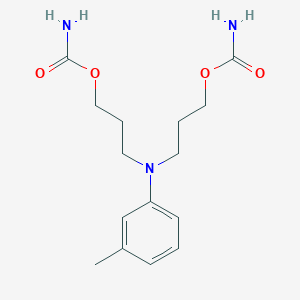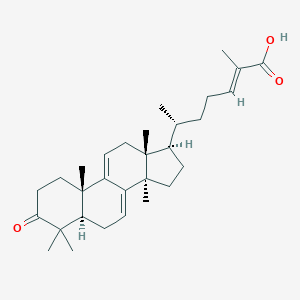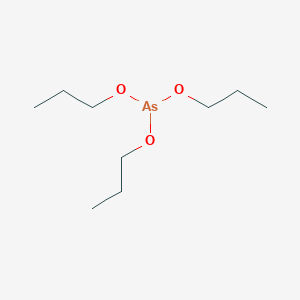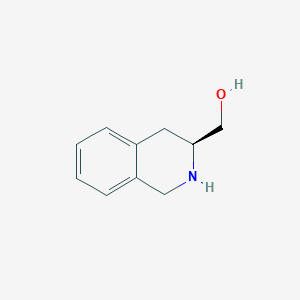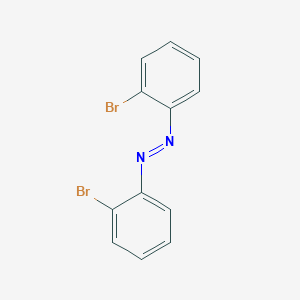
Diazene, bis(2-bromophenyl)-
Descripción general
Descripción
Diazene, bis(2-bromophenyl)- is a chemical compound that belongs to the class of azo compounds. It is also known as 2,2'-dibromoazobenzene, and its molecular formula is C12H8Br2N2. Diazene, bis(2-bromophenyl)- has been widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Diazene, bis(2-bromophenyl)- has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of organic semiconductors, which have potential applications in optoelectronic devices such as solar cells and light-emitting diodes. Diazene, bis(2-bromophenyl)- has also been used as a model compound for studying the properties of azo compounds, which have potential applications in materials science and drug discovery.
Mecanismo De Acción
The mechanism of action of Diazene, bis(2-bromophenyl)- is not well understood. It is believed that Diazene, bis(2-bromophenyl)- can undergo photoisomerization, which can lead to changes in its electronic and optical properties. The photoisomerization process involves the conversion of the trans isomer to the cis isomer, which can lead to changes in the molecular structure and properties of Diazene, bis(2-bromophenyl)-.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Diazene, bis(2-bromophenyl)- are not well studied. However, it has been reported that Diazene, bis(2-bromophenyl)- can induce DNA damage and cell death in cancer cells. This suggests that Diazene, bis(2-bromophenyl)- may have potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diazene, bis(2-bromophenyl)- has several advantages and limitations for lab experiments. One of the advantages is that it is easy to synthesize and purify, which makes it a suitable model compound for studying the properties of azo compounds. However, one of the limitations is that it is unstable and can undergo photoisomerization, which can lead to changes in its properties. This can make it difficult to study the properties of Diazene, bis(2-bromophenyl)- under certain conditions.
Direcciones Futuras
There are several future directions for the research on Diazene, bis(2-bromophenyl)-. One of the directions is to study the mechanism of action of Diazene, bis(2-bromophenyl)- in more detail. This can help to understand the potential applications of Diazene, bis(2-bromophenyl)- in cancer therapy and other fields. Another direction is to explore the potential applications of Diazene, bis(2-bromophenyl)- in materials science and drug discovery. Diazene, bis(2-bromophenyl)- has unique properties that can make it a suitable precursor for the synthesis of organic semiconductors and other materials. Studying the properties of Diazene, bis(2-bromophenyl)- can lead to the development of new materials and drugs with improved properties and performance.
Métodos De Síntesis
Diazene, bis(2-bromophenyl)- can be synthesized by the reaction of 2-bromoaniline with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through the formation of diazonium salt, which is then coupled with another molecule of 2-bromoaniline to form Diazene, bis(2-bromophenyl)-. The synthesis method is simple and efficient, and the yield of Diazene, bis(2-bromophenyl)- can be improved by optimizing the reaction conditions.
Propiedades
IUPAC Name |
bis(2-bromophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBYCASTSHVECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305063 | |
| Record name | Diazene, bis(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis(2-bromophenyl)- | |
CAS RN |
15426-16-1 | |
| Record name | Diazene, bis(2-bromophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diazene, bis(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



